molecular formula C8H3F2N3 B12953670 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile

3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile

Cat. No.: B12953670
M. Wt: 179.13 g/mol
InChI Key: VXACJVJUOOZPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolo[1,5-a]pyridine core . The reaction is usually carried out at room temperature with agitation for 30-45 minutes in the presence of ethanol as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce corresponding oxides .

Properties

Molecular Formula

C8H3F2N3

Molecular Weight

179.13 g/mol

IUPAC Name

3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile

InChI

InChI=1S/C8H3F2N3/c9-6-2-1-5(3-11)13-8(6)7(10)4-12-13/h1-2,4H

InChI Key

VXACJVJUOOZPGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)F)C(=C1)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.